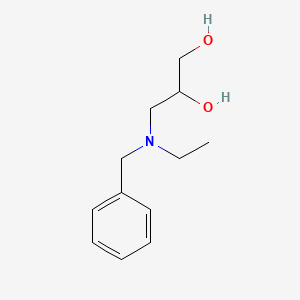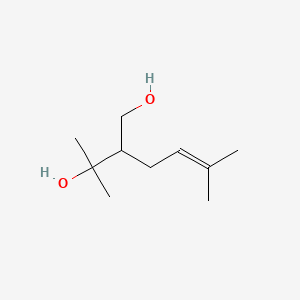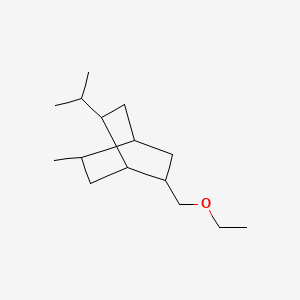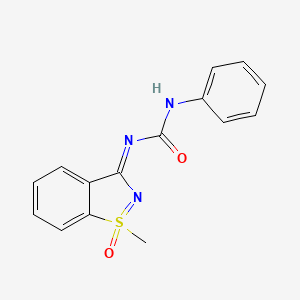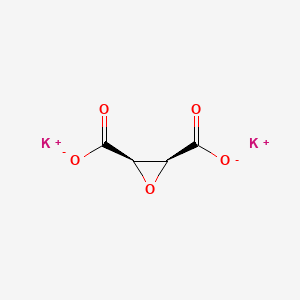
Potassium hydrogen cis-epoxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydrogen cis-epoxysuccinate is a chemical compound with the molecular formula C4H2K2O5. It is a potassium salt derivative of cis-epoxysuccinic acid, which is an epoxide. This compound is of significant interest due to its role in various chemical and industrial processes, particularly in the production of enantiomerically pure tartaric acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hydrogen cis-epoxysuccinate can be synthesized through the oxidation of maleic anhydride using hydrogen peroxide in the presence of a tungsten acid catalyst. This reaction produces cis-epoxysuccinic acid, which is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions followed by neutralization processes. The use of biocatalysts, such as cis-epoxysuccinate hydrolases, has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium hydrogen cis-epoxysuccinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide in the presence of catalysts.
Substitution: Reactions with nucleophiles can lead to the formation of various substituted derivatives.
Major Products: The primary product of hydrolysis is L-(+)-tartaric acid, which has significant industrial and pharmaceutical applications .
Scientific Research Applications
Potassium hydrogen cis-epoxysuccinate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of enantiomerically pure compounds.
Biology: Studied for its role in enzymatic reactions involving epoxide hydrolases.
Medicine: Utilized in the production of pharmaceutical intermediates.
Industry: Employed in the large-scale production of tartaric acids, which are used in food, wine, and chemical industries
Mechanism of Action
The compound exerts its effects primarily through enzymatic hydrolysis catalyzed by cis-epoxysuccinate hydrolases. These enzymes facilitate the opening of the epoxide ring, converting potassium hydrogen cis-epoxysuccinate into tartaric acid. The catalytic mechanism involves key active-site residues that interact with the substrate, leading to the formation of the product .
Comparison with Similar Compounds
Cis-epoxysuccinic acid: The parent compound, which undergoes similar reactions.
Potassium hydrogen trans-epoxysuccinate: A geometric isomer with different reactivity.
Tartaric acids: The hydrolysis products of potassium hydrogen cis-epoxysuccinate.
Uniqueness: this compound is unique due to its specific reactivity with cis-epoxysuccinate hydrolases, leading to the production of enantiomerically pure tartaric acids. This specificity and the resulting high enantiomeric purity make it valuable in various industrial applications .
Properties
CAS No. |
63767-33-9 |
|---|---|
Molecular Formula |
C4H2K2O5 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
dipotassium;(2S,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5.2K/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2+;; |
InChI Key |
IONWUDUSGKXPMQ-BZMHZNRSSA-L |
Isomeric SMILES |
[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


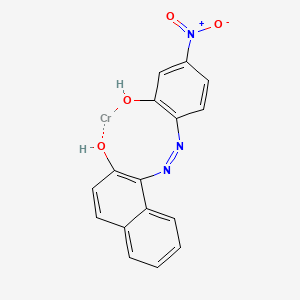
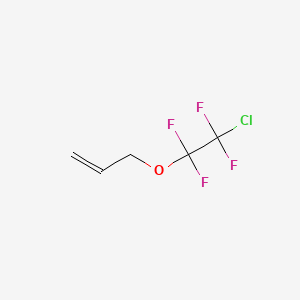
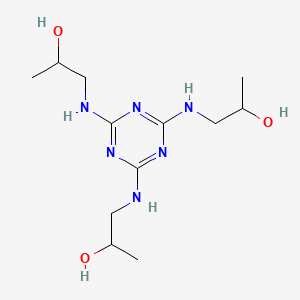
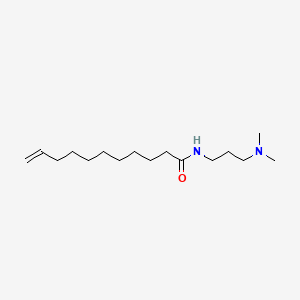
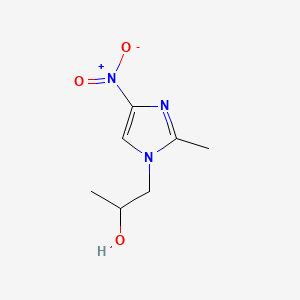
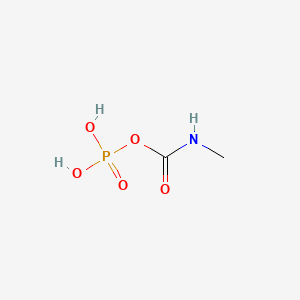


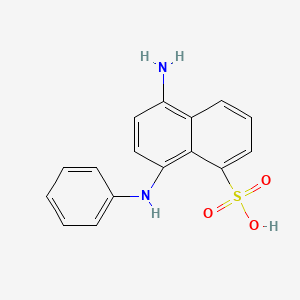
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
